4-[1-(Oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride
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Overview
Description
The compound “4-[1-(Oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride” is a complex organic molecule. It contains several functional groups including a piperazine ring, a sulfonyl fluoride group, and an oxan ring (also known as a tetrahydrofuran or THF ring). These functional groups suggest that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the piperazine and the THF), followed by the introduction of the sulfonyl fluoride group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The piperazine ring and the THF ring would likely contribute to the three-dimensionality of the molecule, while the sulfonyl fluoride group could potentially act as a reactive site .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, while the THF ring can participate in reactions with electrophiles. The sulfonyl fluoride group is typically very reactive and can undergo several types of reactions, including substitution and elimination reactions .Properties
IUPAC Name |
4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O4S/c15-23(20,21)17-8-6-16(7-9-17)13-2-1-5-18(14(13)19)12-3-10-22-11-4-12/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZBACSQYZXTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CCOCC2)N3CCN(CC3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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